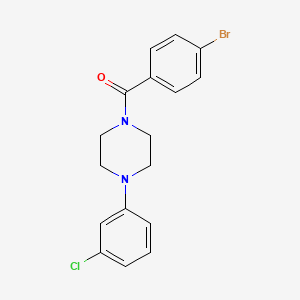![molecular formula C22H16N2O6 B3442561 2,2'-[1,3-phenylenebis(carbonylimino)]dibenzoic acid](/img/structure/B3442561.png)
2,2'-[1,3-phenylenebis(carbonylimino)]dibenzoic acid
描述
2,2'-[1,3-phenylenebis(carbonylimino)]dibenzoic acid, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a symmetrical molecule with two benzene rings connected by a central carbon atom, which is bound to two carbonyl groups and a nitrogen atom on each side.
科学研究应用
DPA has been extensively studied for its potential applications in various fields, including materials science, catalysis, and biomedical research. In materials science, DPA has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with unique properties such as high surface area, selective adsorption, and catalytic activity. In catalysis, DPA has been used as a ligand for the synthesis of transition metal complexes with potential applications in organic synthesis. In biomedical research, DPA has been investigated for its potential as an anticancer agent and as a fluorescent probe for imaging biological systems.
作用机制
The mechanism of action of DPA as an anticancer agent is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis. DPA has been shown to induce cell cycle arrest in cancer cells by upregulating the expression of p21, a protein that inhibits cell cycle progression. DPA has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that play a key role in the apoptotic pathway.
Biochemical and Physiological Effects:
DPA has been shown to have a low toxicity profile and is generally well-tolerated in animal models. In vitro studies have shown that DPA has a moderate inhibitory effect on the growth of cancer cells, with IC50 values ranging from 10 to 50 μM depending on the cell line. DPA has also been shown to have a moderate inhibitory effect on the growth of bacteria and fungi.
实验室实验的优点和局限性
One of the main advantages of using DPA in lab experiments is its ease of synthesis and availability. DPA is a relatively simple molecule that can be synthesized in a few steps from commercially available starting materials. DPA also has a wide range of potential applications in various fields, making it a versatile tool for researchers. One of the limitations of using DPA in lab experiments is its moderate inhibitory effect on cancer cells, which may limit its potential as an anticancer agent.
未来方向
There are several future directions for research on DPA. One area of research is the synthesis of new DPA-based metal-organic frameworks with unique properties for applications such as gas storage and separation. Another area of research is the development of new DPA-based ligands for the synthesis of transition metal complexes with potential applications in catalysis. In biomedical research, future directions include the investigation of the mechanism of action of DPA as an anticancer agent and the development of new DPA derivatives with improved efficacy and selectivity for cancer cells.
属性
IUPAC Name |
2-[[3-[(2-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6/c25-19(23-17-10-3-1-8-15(17)21(27)28)13-6-5-7-14(12-13)20(26)24-18-11-4-2-9-16(18)22(29)30/h1-12H,(H,23,25)(H,24,26)(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWLNPUCKIHUDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-[(2-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-dibromo-6-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B3442480.png)


![7-(4-fluorophenyl)-5-phenyl-4-(1-pyrrolidinyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3442498.png)
![1-(1H-indol-3-yl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3442500.png)





![N-(2-methoxybenzyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B3442541.png)


![2,4-dichloro-N-{4-[(2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B3442575.png)